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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the

heterocyclic compound 6-(4-Bromophenyl)pyridazin-3-ol. Due to the limited availability of

direct quantitative solubility data for this specific molecule, this report leverages high-quality

data from its close structural analog, 6-phenyl-pyridazin-3(2H)-one, to provide a reliable

solubility profile. This information is crucial for a range of applications, including synthesis,

purification, pre-formulation studies, and dosage form design.

Core Executive Summary
6-Arylpyridazin-3-ol derivatives are a class of compounds with significant interest in medicinal

chemistry due to their diverse biological activities, including cardiotonic, anti-inflammatory, and

anticancer properties. The solubility of these compounds in various solvents is a critical

parameter that influences their utility in both laboratory research and pharmaceutical

development. Based on extensive data from the closely related analog, 6-phenyl-pyridazin-

3(2H)-one, it can be inferred that 6-(4-Bromophenyl)pyridazin-3-ol exhibits high solubility in

dimethyl sulfoxide (DMSO).

Solubility Data
The following table summarizes the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in

DMSO and other common pharmaceutical solvents at various temperatures. Given the

structural similarity, these values provide a strong estimation for the solubility of 6-(4-
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Bromophenyl)pyridazin-3-ol. The data indicates that DMSO is an excellent solvent for this

class of compounds.[1][2][3][4]

Solvent

Mole
Fraction
Solubility (x
10⁻¹) at
298.2 K

Mole
Fraction
Solubility (x
10⁻¹) at
303.2 K

Mole
Fraction
Solubility (x
10⁻¹) at
308.2 K

Mole
Fraction
Solubility (x
10⁻¹) at
313.2 K

Mole
Fraction
Solubility (x
10⁻¹) at
318.2 K

Dimethyl

Sulfoxide

(DMSO)

4.00 4.16 4.32 4.49 4.67

Polyethylene

Glycol-400

(PEG-400)

3.65 3.76 3.88 4.01 4.12

Transcutol® 2.76 2.90 3.06 3.25 3.46

Ethyl Acetate

(EA)
0.65 0.69 0.73 0.77 0.81

2-Butanol 0.18 0.19 0.20 0.21 0.22

1-Butanol 0.17 0.18 0.19 0.20 0.21

Propylene

Glycol (PG)
0.12 0.13 0.13 0.14 0.15

Isopropyl

Alcohol (IPA)
0.11 0.12 0.13 0.13 0.14

Ethylene

Glycol (EG)
0.10 0.11 0.11 0.12 0.13

Ethanol 0.06 0.07 0.07 0.08 0.08

Methanol 0.04 0.04 0.05 0.05 0.05

Water 0.000058 0.000069 0.000084 0.000100 0.000126

Experimental Protocol for Solubility Determination
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The solubility of 6-phenyl-pyridazin-3(2H)-one was determined using a well-established

isothermal shake-flask method.[2] This protocol is recommended for determining the solubility

of 6-(4-Bromophenyl)pyridazin-3-ol.

Materials and Equipment:

6-(4-Bromophenyl)pyridazin-3-ol (solute)

Selected solvents (e.g., DMSO, Ethanol, Water)

Thermostatically controlled water bath shaker

Analytical balance

Vials with screw caps

Centrifuge

High-Performance Liquid Chromatography (HPLC) system or a UV/Vis spectrophotometer

Procedure:

Sample Preparation: An excess amount of the solute is added to a known volume of the

solvent in a series of vials.

Equilibration: The vials are sealed and placed in a thermostatically controlled water bath

shaker set to the desired temperature (e.g., 298.2 K, 303.2 K, etc.). The samples are shaken

for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow for

the sedimentation of the undissolved solid. The supernatant is then separated from the solid

by centrifugation.

Quantification: A known aliquot of the clear supernatant is carefully removed and diluted with

a suitable mobile phase or solvent. The concentration of the solute in the diluted sample is

then determined using a calibrated HPLC or UV/Vis spectrophotometry method.

Calculation: The mole fraction solubility is calculated from the determined concentration.
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Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new

chemical entity like 6-(4-Bromophenyl)pyridazin-3-ol.
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Caption: A logical workflow for the experimental determination of compound solubility.
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Biological Context and Signaling Pathways
Pyridazinone derivatives have been reported to exhibit a wide range of biological activities,

including cardiovascular, anti-inflammatory, and anticancer effects.[5][6][7] These activities are

often attributed to their interaction with various enzymes and signaling pathways. For instance,

some pyridazinone analogs act as phosphodiesterase (PDE) inhibitors, which can lead to

vasodilation and inotropic effects.[6] Others have shown potential as inhibitors of receptor

tyrosine kinases, which are crucial in cancer progression.[8]

While a specific signaling pathway for 6-(4-Bromophenyl)pyridazin-3-ol has not been

elucidated in the reviewed literature, a general understanding of the mechanism of action for

this class of compounds can be illustrated. The following diagram depicts a generalized

experimental workflow for screening the biological activity of a novel pyridazinone derivative.
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Caption: A generalized workflow for biological activity screening of a novel compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1331702?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide provides a comprehensive overview of the solubility of 6-(4-
Bromophenyl)pyridazin-3-ol, primarily based on data from a close structural analog. The high

solubility in DMSO makes it a suitable solvent for stock solutions in biological screening and

other research applications. The provided experimental protocol and logical workflows offer a

practical guide for researchers working with this and similar compounds. Further studies are

warranted to determine the precise quantitative solubility of 6-(4-Bromophenyl)pyridazin-3-ol
and to elucidate its specific biological mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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